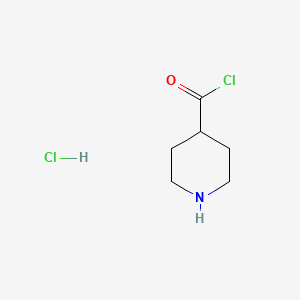

Clorhidrato de cloruro de piperidin-4-carbonilo

Descripción general

Descripción

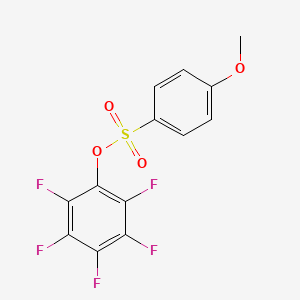

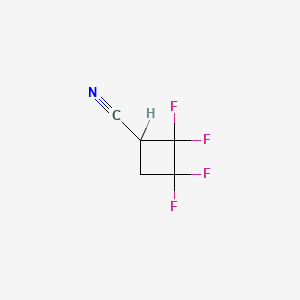

Piperidine-4-carbonyl chloride hydrochloride is a chemical compound that is related to piperidine derivatives, which are of significant interest in the field of organic chemistry due to their presence in various biologically active molecules and potential use in pharmaceuticals. The compound is structurally characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a carbonyl chloride group attached to the fourth carbon of the ring.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods, including carbonyl ene and Prins cyclizations. For instance, the carbonyl ene cyclization of aldehydes catalyzed by Lewis acids such as MeAlCl2 can afford trans piperidines with high diastereomeric ratios . Similarly, Prins cyclization catalyzed by hydrochloric acid can yield cis piperidines . These methods demonstrate the versatility in synthesizing piperidine derivatives with controlled stereochemistry. Additionally, the synthesis of 4-chloropiperidine hydrochloride has been reported using piperidin-4-one hydrochloride as a starting material, followed by reduction and n-carbonylation .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction and DFT calculations. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been characterized, revealing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . Theoretical investigations complement these findings by providing insights into the electronic and molecular properties of related compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclizations and interactions with acids. The complex of piperidine-4-carboxylic acid with chloroacetic acid, for instance, exhibits hydrogen bonding in its crystal structure . The reactivity of these compounds can be influenced by the presence of substituents on the piperidine ring, as seen in the synthesis of 2,4,5-trisubstituted piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be studied through spectroscopic methods and computational chemistry. For example, FTIR and NMR spectroscopy, along with DFT calculations, have been used to investigate the properties of a complex of piperidine-4-carboxylic acid . Additionally, the synthesis and crystal structure of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride have been reported, providing information on the compound's bioactivity and intermolecular interactions .

Aplicaciones Científicas De Investigación

Síntesis de derivados de piperidina

El clorhidrato de cloruro de piperidin-4-carbonilo se utiliza en la síntesis de varios derivados de piperidina, que son cruciales en la química medicinal. Estos derivados incluyen piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas. El compuesto sirve como material de partida para reacciones intra e intermoleculares que conducen a estas estructuras, que son importantes para el diseño de fármacos .

Investigación farmacológica

En farmacología, el this compound se emplea para desarrollar nuevos productos farmacéuticos. Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos, incluidos los alcaloides. El papel del compuesto en la síntesis de piperidinas biológicamente activas es significativo para el descubrimiento y evaluación de posibles fármacos .

Metodologías de síntesis orgánica

Este compuesto es fundamental en la química orgánica moderna para desarrollar métodos rápidos y rentables para la síntesis de piperidinas sustituidas. Se utiliza en diversas reacciones como hidrogenación, ciclización, cicloadición, anulación y aminación, que son esenciales para la creación de bloques medicinales sintéticos .

Bloques de construcción químicos

Como bloque de construcción químico, el this compound es distribuido por empresas especializadas para apoyar la investigación en ciencias de la vida. Es un ingrediente clave en la síntesis de moléculas complejas para fines de investigación y desarrollo .

Reactivo para la síntesis de compuestos de quinolina y selenio

Actúa como reactivo en la síntesis de compuestos de quinolina y selenio. Estos compuestos tienen diversas aplicaciones, incluidas las del campo de la catálisis y como intermediarios en la síntesis orgánica .

Síntesis de ligandos del receptor de serotonina 5-HT3 periférico

El compuesto se utiliza para sintetizar ligandos del receptor de serotonina 5-HT3 periférico. Estos ligandos son importantes para estudiar el sistema de serotonina y desarrollar tratamientos para diversas afecciones relacionadas con la desregulación de la serotonina .

Reactivo para inhibidores de la fosfodiesterasa 4

El this compound es un reactivo para la síntesis de derivados de ftalazinona, que actúan como inhibidores de la fosfodiesterasa 4 de acción tópica. Estos inhibidores tienen un potencial terapéutico en el tratamiento de enfermedades inflamatorias .

Desarrollo de profármacos de etopósido

También se utiliza en el desarrollo de profármacos de etopósido para la terapia antitumoral dual de profármaco-enzima. Esta aplicación es crucial en el campo de la oncología, donde la administración y activación dirigidas de fármacos son estrategias clave para el tratamiento del cáncer .

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Piperidine-4-carbonyl chloride hydrochloride, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

piperidine-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNYPRPWBDWELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194903 | |

| Record name | Piperidine-4-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42060-79-7 | |

| Record name | 4-Piperidinecarbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42060-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-4-carbonyl chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042060797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-4-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-carbonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)

![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)